1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid
Overview
Description
“1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid” is a chemical compound with the molecular formula C14H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Molecular Structure Analysis
The molecular structure of “1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold for designing novel biologically active compounds. Medicinal chemists appreciate its features:
Cholinesterase Inhibition
Researchers have designed N-benzoylthiourea-pyrrolidine carboxylic acid derivatives containing imidazole rings. These compounds act as cholinesterase inhibitors, with potential applications in neurodegenerative diseases .
Antimicrobial Potential
Certain derivatives of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid exhibit good antimicrobial activity. For instance, compounds 1a and 1b have demonstrated promising effects .
RORγt Inverse Agonists
Replacing a non-stereoisomeric group with a stereoisomeric one improved the activity of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). RORγt is implicated in autoimmune diseases .
PPARα/γ Functional Activities
SAR studies revealed that oxybenzyl pyrrolidine acid analogs strike a balance between PPARα and PPARγ functional activities. The cis-configuration of substituents in positions 3 and 4 of the pyrrolidine ring is preferred .
Halogen Exchange Reaction
1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid can be synthesized via halogen exchange reactions from 4-tert-octylphenol. Improved yield and purification methods enhance its utility .
properties
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHKSZFLQXTQKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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